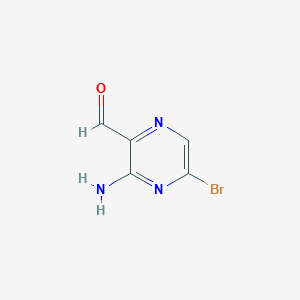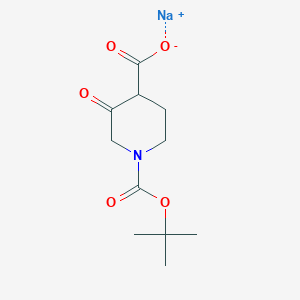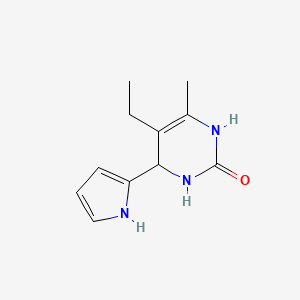![molecular formula C6H5N5O3 B13105706 7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 328276-04-6](/img/structure/B13105706.png)
7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through various methods. One common approach involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions with iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of different triazolopyrimidine derivatives .
Scientific Research Applications
7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has shown potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Medicine: The compound is being investigated for its neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These interactions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other triazolopyrimidine derivatives, such as:
1,2,4-triazolo[1,5-a]pyrimidine: Known for its antifungal and antibacterial properties.
7-oxo-1,2,4-triazolo[1,5-a]pyrimidine: Exhibits antiherpetic and antileishmanial activities.
These compounds share some similarities in their chemical structure but differ in their specific biological activities and applications.
Properties
CAS No. |
328276-04-6 |
|---|---|
Molecular Formula |
C6H5N5O3 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H5N5O3/c7-2-1-3(12)8-6-9-4(5(13)14)10-11(2)6/h1H,7H2,(H,13,14)(H,8,9,10,12) |
InChI Key |
PATKWFXZMRYNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(=O)O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)

![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)


![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)





